molecular formula C25H36ClNO6 B13855640 trans-1,2,3,4-Tetrahydro-2-(3-hydroxypropyl)-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinolinium Chloride

trans-1,2,3,4-Tetrahydro-2-(3-hydroxypropyl)-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinolinium Chloride

Cat. No.: B13855640
M. Wt: 483.0 g/mol
InChI Key: FNSWOBCWDKGQGK-HWOXKHRNSA-M
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Description

trans-1,2,3,4-Tetrahydro-2-(3-hydroxypropyl)-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinolinium Chloride: is a complex organic compound that belongs to the isoquinolinium family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1,2,3,4-Tetrahydro-2-(3-hydroxypropyl)-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinolinium Chloride typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation or Bischler-Napieralski cyclization.

    Introduction of Functional Groups: Hydroxyl, methoxy, and trimethoxyphenyl groups are introduced through various substitution reactions.

    Isotopic Labeling: Incorporation of the methyl-13C group using labeled reagents.

Industrial Production Methods

Industrial production may involve optimizing reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the isoquinolinium ion to its corresponding isoquinoline.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the isoquinoline core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce isoquinoline derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Activity: Studied for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

Medicine

    Drug Development: Investigated as a lead compound for the development of new therapeutic agents.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of trans-1,2,3,4-Tetrahydro-2-(3-hydroxypropyl)-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinolinium Chloride involves interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.

    Receptor Binding: Binding to receptors and modulating their activity.

    Signal Transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: A simpler analog with similar core structure.

    Quinoline: Another nitrogen-containing heterocycle with distinct properties.

    Benzylisoquinoline: A related compound with a benzyl group attached to the isoquinoline core.

Uniqueness

The unique combination of functional groups and isotopic labeling in trans-1,2,3,4-Tetrahydro-2-(3-hydroxypropyl)-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinolinium Chloride may confer specific biological activities and chemical reactivity that distinguish it from similar compounds.

Properties

Molecular Formula

C25H36ClNO6

Molecular Weight

483.0 g/mol

IUPAC Name

3-[(1S,2R)-6,7-dimethoxy-2-(113C)methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propan-1-ol;chloride

InChI

InChI=1S/C25H36NO6.ClH/c1-26(9-7-11-27)10-8-18-15-21(28-2)22(29-3)16-19(18)20(26)12-17-13-23(30-4)25(32-6)24(14-17)31-5;/h13-16,20,27H,7-12H2,1-6H3;1H/q+1;/p-1/t20-,26-;/m0./s1/i1+1;

InChI Key

FNSWOBCWDKGQGK-HWOXKHRNSA-M

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C[C@H]2C3=CC(=C(C=C3CC[N@+]2([13CH3])CCCO)OC)OC.[Cl-]

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCO.[Cl-]

Origin of Product

United States

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